1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 2613381-88-5) is a bicyclic carboxylic acid with the molecular formula C₇H₉FO₃ and a molecular weight of 160.14 g/mol . Its structure features a strained 2-oxabicyclo[2.1.1]hexane core, a fluoromethyl substituent at position 1, and a carboxylic acid group at position 2. This compound is part of a growing class of bicyclic scaffolds validated as bioisosteres for aromatic rings (e.g., ortho-/meta-substituted benzenes) in drug discovery . The fluoromethyl group enhances electronegativity and metabolic stability, making it valuable for optimizing pharmacokinetic properties in bioactive molecules .
Properties
CAS No. |
2253631-32-0 |
|---|---|
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C7H9FO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) |
InChI Key |
RMUDMGDPCTWOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodine-Promoted Cyclization
A multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives (e.g., compound 6 ) involves iodine-mediated cyclization of methylenecyclobutane precursors. Adapting this method for the target compound:
-
Synthesis of Methylenecyclobutane Intermediate :
-
I₂-Mediated Cyclization :
Optimization Note : Rhodium catalysts, as used in 8-oxabicyclo[3.2.1]octene synthesis, may enhance stereocontrol but require testing for this system.
Diels-Alder Annulation Approaches
Furans as Dienophiles
Patent US6677464B2 details the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via Diels-Alder reactions. Modifications for the target compound:
-
Diene Selection : Use 1,3-dienes (e.g., 1-fluoromethyl-1,3-butadiene) with furan as the dienophile.
-
Catalysis : Employ Lewis acids (e.g., AlCl₃) or rhodium(II) carboxylates to accelerate the [4+2] cycloaddition (Yield: 48–69%).
-
Post-Reaction Modifications :
Limitation : Long reaction times (up to 9 days) and moderate yields necessitate process intensification.
Fluoromethylation Techniques
Nucleophilic Fluoride Displacement
Electrophilic Fluorination
-
Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate alcohol or amine precursors.
-
Requires careful control of reaction pH and temperature to avoid over-fluorination.
Hydrolysis to Carboxylic Acid
Ester Hydrolysis
Nitrile Conversion
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the bicyclic structure, forming simpler carboxylic acids.
Scientific Research Applications
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity . The rigid bicyclic structure also contributes to its stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Comparison with Similar Compounds
Substituent Variations in 2-Oxabicyclo[2.1.1]hexane Carboxylic Acids
Key analogs differ in substituents at position 1, which modulate acidity, lipophilicity, and biological activity:
Key Observations :
- Fluoromethyl vs. Methyl : Fluorine’s electron-withdrawing effect likely reduces the carboxylic acid’s pKa compared to the methyl analog, enhancing ionization and solubility. This aligns with trends in aromatic bioisosteres, where electronegative substituents mimic phenyl ring acidity (e.g., pKa ≈ 4.4–5.6 for bicyclo vs. 4.5 for phenyl analogs) .
- Halogenated Derivatives : Dichlorophenyl substituents enhance lipophilicity and target affinity, common in agrochemical design .
Ring Size and Stereochemical Variations
Comparisons with larger bicyclic systems highlight the impact of ring strain and stereochemistry:
Key Observations :
Functional Group Modifications
Derivatives with alternative functional groups demonstrate versatility in applications:
Key Observations :
- Aminomethyl Derivatives: Introduce cationic charges at physiological pH, aiding interactions with nucleic acids or enzymes .
- BOC-Protected Amines : Facilitate stepwise synthesis in peptide-like scaffolds .
Biological Activity
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS No. 2253631-32-0) is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a fluoromethyl group and an oxabicyclic framework, suggests potential biological activities that merit investigation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C7H9FO3
- Molecular Weight : 160.14 g/mol
- SMILES Notation : FCC12OCC(C1)(C2)C(=O)O
Safety Information
| Hazard Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07, GHS05 | Danger | H335: May cause respiratory irritation; H315: Causes skin irritation; H318: Causes serious eye damage |
Mechanistic Insights
This compound has been studied for its interactions with various biological targets, particularly in the context of neurological applications. Its structural similarity to known neuroprotective agents suggests that it may modulate glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as an allosteric modulator of mGlu2 receptors. Allosteric modulators can enhance or inhibit receptor signaling without directly competing with the endogenous ligand (glutamate), thereby offering a novel therapeutic approach for neurodegenerative conditions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytoprotective effects against glutamate-induced toxicity in neuronal cell lines such as SH-SY5Y. The compound was shown to improve cell viability significantly at concentrations as low as 10 µM, with optimal effects observed at 50 µM.
Table 1: Cell Viability Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 90 |
| 50 | 95 |
| 100 | 80 |
In Vivo Studies
Preliminary in vivo studies using rodent models have indicated that the compound may reduce the severity of seizures induced by kainic acid, suggesting anticonvulsant properties. The mechanisms appear to involve modulation of excitatory neurotransmission, potentially through mGlu2 receptor pathways.
Case Study 1: Neuroprotective Potential
A study published in Angewandte Chemie explored the synthesis and biological validation of various bicyclic compounds, including derivatives of oxabicyclo[2.1.1]hexanes. It was found that certain modifications, including fluoromethyl substitutions, enhance neuroprotective effects against oxidative stress in neuronal cells .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant effects of related compounds in a seizure model. The results indicated that administration of the compound prior to seizure induction significantly reduced seizure duration and frequency, supporting its potential as a therapeutic agent for epilepsy .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?
The synthesis involves multi-step reactions starting from bicyclic precursors, with critical control over reaction conditions. Key steps include:
- Cycloaddition reactions to form the bicyclic framework (e.g., [2+2] photochemical cycloadditions for ring closure) .
- Functional group introduction , such as fluoromethylation via nucleophilic substitution or radical-mediated fluorination .
- Carboxylic acid group incorporation through oxidation or hydrolysis of ester intermediates .
Optimization focuses on solvent polarity (e.g., THF or DMF), temperature gradients (0–80°C), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification employs column chromatography and recrystallization, with yields typically ranging from 45% to 70% .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms bicyclic geometry, fluoromethyl group integration, and carboxylic acid proton shifts (e.g., δ ~12 ppm for –COOH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (160.14 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch) confirm carboxylic acid functionality .
Q. How does the bicyclic structure influence the compound’s chemical reactivity?
The strained bicyclo[2.1.1]hexane framework increases ring-opening susceptibility under acidic/basic conditions, while the fluoromethyl group enhances electrophilicity at adjacent carbons. The carboxylic acid group participates in salt formation (e.g., hydrochloride salts for solubility) and esterification reactions .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s bioisosteric replacement potential for ortho-substituted phenyl rings?
- Computational docking : Molecular dynamics simulations compare binding poses with target proteins (e.g., kinases, GPCRs) to assess steric/electronic complementarity .
- Pharmacokinetic profiling : LogP measurements (experimental vs. computational) quantify enhanced lipophilicity from the fluoromethyl group, improving membrane permeability by ~20% compared to phenyl analogs .
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) validate target affinity, with IC50 values often <1 µM in enzyme inhibition models .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Stereochemical variations : Enantiomeric purity (e.g., racemic vs. chiral synthesis) impacts target selectivity. Chiral HPLC or enzymatic resolution ensures stereochemical consistency .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group, affecting binding. Standardizing assay protocols (e.g., Tris-HCl buffer, 37°C) minimizes variability .
- Metabolic stability : Liver microsome studies (human vs. rodent) reveal species-specific degradation rates (t1/2 = 15–45 min), requiring tailored in vivo models .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted therapeutics?
- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances blood-brain barrier penetration, with in vivo hydrolysis restoring activity .
- Fluorine-18 labeling : Radiolabeling enables PET imaging to track biodistribution, showing 10–15% brain uptake in rodent models .
- Co-crystallization studies : X-ray diffraction with target enzymes (e.g., monoamine oxidases) identifies hydrogen-bonding interactions for potency optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
